“4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one” is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. It is known for its wide range of applications in medicinal chemistry, particularly as antiviral and antibacterial agents. It is also referred to as Lamivudine EP Impurity G .
The molecular formula of this compound is C8H11N3O3S, and it has a molecular weight of 229.26 . It contains key functional groups associated with pyrimidines, including an amino group and a hydroxymethyl group attached to an oxathiolan ring.
This compound is a certified reference material and pharmaceutical secondary standard . It is typically stored at temperatures between 2-8°C .
The synthesis of 4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one has been explored through various methodologies:
Large-scale synthesis: A notable method includes the use of cocrystal formation with (S)-BINOL to achieve high purity and enantiomeric excess exceeding 99.9%. This approach emphasizes the importance of stereochemistry in the synthesis of biologically active compounds.
Biological evaluation synthesis: Various derivatives have been synthesized to evaluate their cytotoxicity against tumor cell lines and their antiviral activity. Techniques employed in these syntheses often involve multi-step organic reactions that require careful control of reaction conditions such as temperature, pH, and reaction time .
Novel dinucleotide analogs: Research has also focused on designing and synthesizing novel dinucleotide analogs, which may involve complex synthetic routes that integrate multiple reaction steps to construct the desired molecular frameworks.
The molecular structure of 4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one features a pyrimidine ring substituted with an amino group and a hydroxymethyl oxathiolane moiety. The InChI representation is:
This structure indicates the presence of sulfur within a five-membered ring (the oxathiolane), which contributes to its unique chemical properties and biological activity. The stereochemistry at the oxathiolane position is crucial for its biological function .
Chemical reactions involving this compound typically focus on its potential as an antiviral agent. It can undergo various transformations such as phosphorylation or coupling reactions to form more complex derivatives. These reactions are essential for developing new therapeutic agents that can enhance efficacy against resistant viral strains.
Key parameters in these reactions include:
Research has shown that modifications to the oxathiolane structure can lead to increased antiviral activity or altered pharmacokinetic properties .
The mechanism of action for 4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one primarily involves its incorporation into viral DNA during replication. As a nucleoside analog, it mimics natural nucleotides but lacks necessary components for proper DNA synthesis:
This mechanism effectively inhibits viral replication and contributes to its therapeutic efficacy against HIV and hepatitis B .
The physical and chemical properties of 4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-y]pyrimidin-2(1H)-one include:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 229.26 g/mol |
| Purity | Typically ≥ 95% |
| Appearance | White to off-white solid |
| Storage Conditions | +5°C |
| Shipping Conditions | Room temperature |
These properties indicate stability under proper storage conditions but require careful handling due to potential reactivity in certain environments .
4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-y]pyrimidin-2(1H)-one has significant applications in scientific research:
The compound’s systematic IUPAC name is 4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one, which precisely defines its stereochemistry and functional groups. The molecular formula is C₈H₁₁N₃O₃S, with a molecular weight of 229.26 g/mol [2] [4] [5]. This formula comprises:
The structure integrates a pyrimidin-2-one ring linked to a 1,3-oxathiolane moiety via a glycosidic bond. Key identifiers include:
NC1=NC(=O)N(C=C1)[C@H]2CS[C@@H](CO)O2 [2] Table 1: Atomic Composition and Identifiers
| Element/Descriptor | Value |
|---|---|
| Molecular Formula | C₈H₁₁N₃O₃S |
| Exact Mass | 229.052 g/mol |
| CAS Number | 134680-32-3 |
| SMILES | NC1=NC(=O)N(C=C1)[C@H]2CS[C@@H](CO)O2 |
The (2S,5R) stereochemistry is critical for biological activity. This configuration positions the hydroxymethyl group equatorially, optimizing receptor binding. In contrast, the (2R,5S) isomer (CAS 134678-17-4) exhibits axial orientation, reducing therapeutic efficacy [9]. The USP lists the racemic mixture (2RS,5RS) under CAS 131086-22-1, emphasizing the need for chiral separation techniques in pharmaceutical analysis [8]. The (2S,5R) enantiomer is designated as Lamivudine Impurity D in pharmacopeial standards, reflecting its role as a stereoisomeric impurity in antiviral drugs [2] [4].
Table 2: Stereoisomer Comparison
| Isomer | CAS Number | Pharmacological Role | Key Identifier |
|---|---|---|---|
| (2S,5R) | 134680-32-3 | Lamivudine Impurity D | [α]D = + (specific rotation) |
| (2R,5S) | 134678-17-4 | Lamivudine (active drug) | [α]D = - (specific rotation) |
| (2RS,5RS) | 131086-22-1 | Racemic mixture (analytical ref) | Chiral HPLC resolution required |
Publicly accessible single-crystal X-ray diffraction data for this specific isomer remains limited. However, analogues like Lamivudine (2R,5S) show that the 1,3-oxathiolane ring adopts a puckered conformation (C3'-endo), with bond lengths of 1.81 Å (C-S) and 1.42 Å (C-O) [9]. The dihedral angle between the pyrimidinone and oxathiolane rings is approximately 85°, influencing molecular packing and stability. Hydrogen bonding between N4-H···O2 (2.95 Å) forms dimeric units in the crystal lattice, a feature likely conserved in the (2S,5R) isomer.
Nuclear Magnetic Resonance (NMR)
¹H and ¹³C NMR data (DMSO-d₆) reveal distinct signals confirming the (2S,5R) configuration [2] [4] [8]:
Table 3: Key NMR Assignments
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 6.20 | Doublet | H1' (oxathiolane) |
| ¹H | 5.70 | Doublet | H5 (pyrimidinone) |
| ¹³C | 163.5 | Singlet | C2 (pyrimidinone carbonyl) |
| ¹³C | 61.2 | Triplet | -CH₂OH |
Infrared Spectroscopy (IR)
IR spectra (KBr pellet) show:
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) gives [M+H]⁺ at m/z 230.06, with fragmentation peaks at 152.03 (loss of oxathiolane) and 112.05 (pyrimidinone ring) [4]. High-resolution MS confirms the exact mass as 229.052 Da [2].
CAS No.: 119509-26-1
CAS No.: 14836-73-8
CAS No.: 467-14-1
CAS No.: 100239-45-0